H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH
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Overview
Description
H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH is a synthetic peptide composed of nine amino acids: valine, arginine, lysine, arginine, threonine, leucine, arginine, arginine, and leucine. This peptide is known for its role as a substrate for protein kinase C, an enzyme that plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .
Scientific Research Applications
H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH has several applications in scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and mechanisms.
Biology: Helps in understanding protein-protein interactions and signal transduction pathways.
Medicine: Potential therapeutic applications in targeting specific cellular pathways.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives .
Mechanism of Action
The mechanism of action of H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH involves its role as a substrate for protein kinase C. Upon phosphorylation by protein kinase C, the peptide undergoes conformational changes that can affect its interaction with other proteins and cellular components. This phosphorylation event is crucial for the regulation of various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
- H-ARG-LYS-ARG-SER-ARG-ALA-GLU-OH
- H-LYS-ARG-THR-LEU-ARG-ARG-OH
- H-ARG-PHE-ALA-ARG-LYS-GLY-ALA-LEU-ARG-GLN-LYS-ASN-VAL-HIS-GLU-VAL-LYS-ASN-OH
Comparison: H-VAL-ARG-LYS-ARG-THR-LEU-ARG-ARG-LEU-OH is unique due to its specific sequence, which makes it a preferred substrate for protein kinase C. The presence of multiple arginine residues enhances its interaction with the enzyme, leading to efficient phosphorylation. Similar compounds may have variations in their amino acid sequences, affecting their substrate specificity and interaction with protein kinase C .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H100N22O11/c1-26(2)24-35(44(80)69-31(15-10-20-62-48(54)55)40(76)67-32(16-11-21-63-49(56)57)42(78)72-36(47(83)84)25-27(3)4)71-46(82)38(29(7)74)73-43(79)34(18-13-23-65-51(60)61)68-39(75)30(14-8-9-19-52)66-41(77)33(17-12-22-64-50(58)59)70-45(81)37(53)28(5)6/h26-38,74H,8-25,52-53H2,1-7H3,(H,66,77)(H,67,76)(H,68,75)(H,69,80)(H,70,81)(H,71,82)(H,72,78)(H,73,79)(H,83,84)(H4,54,55,62)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMKSKSLNNGHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H100N22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.